Product packaging for 3-(Pyrrolidin-3-ylmethyl)pyridine oxalate(Cat. No.:CAS No. 1018827-46-7)

3-(Pyrrolidin-3-ylmethyl)pyridine oxalate

Cat. No.: B1486662
CAS No.: 1018827-46-7
M. Wt: 252.27 g/mol
InChI Key: IMVHZHYTGHDXCA-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Structural Derivations

3-(Pyrrolidin-3-ylmethyl)pyridine oxalate is a nitrogen-containing heterocyclic compound derived from pyridine and pyrrolidine. Its IUPAC name reflects the structural hierarchy: a pyridine ring substituted at position 3 with a pyrrolidin-3-ylmethyl group, forming a salt with oxalic acid (ethanedioic acid). The pyrrolidin-3-ylmethyl moiety consists of a pyrrolidine ring (a five-membered saturated nitrogen heterocycle) linked via a methylene (-CH₂-) bridge to the pyridine ring. The oxalate counterion arises from the deprotonation of oxalic acid, forming a stable ionic complex.

The compound’s structure can be systematically dissected as follows:

  • Pyridine core : A six-membered aromatic ring with a nitrogen atom at position 1.
  • Pyrrolidin-3-ylmethyl substituent : A pyrrolidine ring (positions 1–5) attached to the pyridine via a methylene group at carbon 3.
  • Oxalate ion : A dicarboxylate anion (C₂O₄²⁻) that neutralizes the cationic pyridine-pyrrolidine derivative.

Structural Derivations

The pyridine ring’s substitution pattern follows IUPAC rules for numbering heterocyclic systems. The nitrogen atom in pyridine is assigned position 1, and substituents are numbered clockwise to yield the lowest possible numbers. In this case, the pyrrolidin-3-ylmethyl group occupies position 3, leaving the remaining positions (2, 4, 5, and 6) unsubstituted.

CAS Registry Number and Alternative Nomenclatural Systems

This compound is recognized by the CAS number 1018827-46-7 , a unique identifier for chemical tracking and regulatory compliance. Below is a summary of its key identifiers and nomenclatural equivalents:

Identifier Value Source
CAS Registry Number 1018827-46-7
PubChem CID 44118725
MDL Number MFCD04117738
SMILES C(C1CCNC1)CC2=CC=CC=N2.C(=O)(C(=O)O)O
InChI IMVHZHYTGHDXCA-UHFFFAOYSA-N

The compound is also referred to as 3-[(pyrrolidin-3-yl)methyl]pyridine ethane-1,2-dioate in IUPAC nomenclature, emphasizing the oxalate’s dicarboxylate structure. Synonyms include 3-[(pyrrolidin-3-yl)methyl]pyridine oxalate and 3-(pyrrolidin-3-ylmethyl)pyridine dioxalate , though the latter is less commonly used.

Molecular Formula and Constitutional Isomerism Considerations

The molecular formula of this compound is C₁₂H₁₆N₂O₄ , derived from the combination of the pyridine-pyrrolidine cation (C₁₀H₁₄N₂) and the oxalate anion (C₂O₄²⁻). Its molecular weight is 252.27 g/mol , calculated as follows:

  • C₁₀H₁₄N₂ : (10 × 12.01) + (14 × 1.008) + (2 × 14.01) = 144.12 + 14.11 + 28.02 = 186.23 g/mol
  • C₂O₄ : (2 × 12.01) + (4 × 16.00) = 24.02 + 64.00 = 88.02 g/mol
  • Total : 186.23 + 88.02 = 274.25 g/mol (discrepancy due to rounding).

Constitutional Isomerism

Constitutional isomerism (structural isomerism) is not possible for this compound due to its rigid, fixed structure:

  • Substitution pattern : The pyrrolidin-3-ylmethyl group is irreplaceably attached to the pyridine’s 3-position.
  • Oxalate ion : Acts as a counterion without structural variability.
  • Pyrrolidine ring : Lacks unsaturation or branching, eliminating rotational isomerism.

This structural inflexibility ensures that no constitutional isomers exist for the compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16N2O4 B1486662 3-(Pyrrolidin-3-ylmethyl)pyridine oxalate CAS No. 1018827-46-7

Properties

IUPAC Name

oxalic acid;3-(pyrrolidin-3-ylmethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.C2H2O4/c1-2-9(7-11-4-1)6-10-3-5-12-8-10;3-1(4)2(5)6/h1-2,4,7,10,12H,3,5-6,8H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMVHZHYTGHDXCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CC2=CN=CC=C2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018827-46-7
Record name Pyridine, 3-(3-pyrrolidinylmethyl)-, ethanedioate (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1018827-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Pyrrolidine Ring Construction via Pyridine Ring Contraction

A recent advanced method involves photo-promoted ring contraction of pyridines to access pyrrolidine derivatives bearing bicyclic skeletons, including 3-substituted pyrrolidines such as 3-(pyrrolidin-3-ylmethyl)pyridine derivatives. This method uses silylborane reagents and visible light irradiation to induce ring contraction, generating pyrrolidine rings with high regioselectivity and functional group tolerance.

  • The reaction proceeds via intermediate 2-silyl-1,2-dihydropyridines and vinylazomethine ylides, which undergo thermal disrotatory ring closure to form the pyrrolidine ring.
  • This method allows for facile synthesis of functionalized pyrrolidines with diverse substituents and is scalable, producing gram quantities efficiently.
  • Subsequent oxidation or functional group transformations can convert silyl groups to hydroxyl or other moieties, facilitating further derivatization.
  • The oxalate salt formation can be achieved by treating the free base with oxalic acid under controlled temperature conditions (25-55°C), followed by cooling and filtration to isolate the crystalline oxalate salt.

Table 1: Key Reaction Conditions for Pyrrolidine Ring Contraction

Step Conditions Yield (%) Notes
Pyridine + silylborane Photoirradiation, room temp, inert atmosphere ~54-75 Functional group tolerant, scalable
Oxidation (Tamao-Fleming) HF/KF/H2O2, mild conditions 41 Converts silyl to hydroxy group
Oxalate salt formation Oxalic acid, 25-55°C, stirring 45 min to 2 h >99 (HPLC purity) Crystalline salt isolated by filtration

This approach is documented in detailed mechanistic and synthetic studies demonstrating broad substrate scope and practical utility in drug development.

Classical Synthetic Approaches Involving Pyridine Derivatives

Alkylation of Pyrrolidine Precursors

Another approach involves the synthesis of pyrrolidine derivatives by alkylation of pyrrolidine or its protected forms with pyridine-containing alkyl halides or related electrophiles.

  • A typical procedure includes the reaction of a bromopropyl or bromoethyl pyridine derivative with pyrrolidine under reflux in an inert atmosphere.
  • The reaction mixture is then worked up by solvent evaporation, extraction, and purification using silica gel chromatography.
  • The final product is converted to the oxalate salt by treatment with oxalic acid in a suitable solvent such as acetone or tetrahydrofuran (THF) at controlled temperatures (25-55°C), followed by cooling and filtration.

Table 2: Representative Alkylation and Salt Formation Conditions

Step Reagents/Conditions Yield (%) Notes
Alkylation Pyrrolidine + 3-bromopropylpyridine, reflux, inert gas ~50 Purification by flash chromatography
Salt formation Oxalic acid, acetone or THF, 25-55°C, stirring >99 (HPLC purity) Crystalline oxalate salt isolated

This method is referenced in related pyridine and pyrrolidine derivative syntheses, emphasizing the importance of controlled temperature and solvent choice for crystallization.

Process Optimization and Purity Enhancement

Solvent and Temperature Control

  • Solvents such as tetrahydrofuran, dichloromethane, acetone, and acetonitrile are commonly employed during synthesis and purification.
  • Temperature control during salt formation (generally 25-55°C) and subsequent cooling to near 0-5°C is critical to obtaining high-purity crystalline oxalate salts.
  • Washing steps with water or acetone improve purity by removing residual reagents and byproducts.

Use of Catalysts and Transfer Hydrogenation

  • Transfer hydrogenation methods using palladium or platinum catalysts under mild conditions have been applied in related pyrrolidine syntheses to introduce methyl groups or reduce intermediates.
  • These catalytic methods enhance yield and selectivity, though specific application to this compound requires adaptation.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Advantages Limitations
Photo-promoted pyridine ring contraction Pyridine, silylborane, visible light, inert gas 54-75 High regioselectivity, scalable Requires specialized setup
Alkylation of pyrrolidine with bromo-pyridine Pyrrolidine, 3-bromopropylpyridine, reflux ~50 Straightforward, classical method Moderate yield, purification needed
Oxalate salt formation Oxalic acid, acetone/THF, 25-55°C, filtration >99 High purity crystalline salt Requires careful temperature control

Concluding Remarks

The preparation of This compound can be achieved via innovative photochemical ring contraction of pyridines or classical alkylation routes followed by salt formation with oxalic acid. The photochemical method offers a modern, efficient, and versatile route with broad substrate applicability and scalability, while traditional alkylation remains practical with established protocols. Salt formation conditions are critical for purity and crystallinity, typically involving controlled temperature and solvent choice.

These preparation methods are supported by detailed research findings and patent literature, providing robust frameworks for synthesis in both academic and industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidin-3-ylmethyl)pyridine oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, piperidine derivatives, and substituted pyridine compounds .

Scientific Research Applications

Treatment of Oxalate-Related Diseases

One of the primary applications of 3-(Pyrrolidin-3-ylmethyl)pyridine oxalate is in the treatment of oxalate-related diseases, such as hyperoxaluria. Hyperoxaluria is characterized by excessive oxalate production, leading to kidney stones and renal failure. Research indicates that compounds like this compound can inhibit glycolate oxidase, an enzyme involved in the metabolic pathway leading to oxalate production . By modulating this enzyme's activity, the compound may help manage hyperoxaluria effectively.

Anticancer Properties

Recent studies have also suggested that this compound possesses anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. It is believed that the pyridine moiety contributes to its interaction with biological targets involved in tumor growth regulation .

Glycolate Oxidase Inhibition

The mechanism by which this compound exerts its effects primarily involves the inhibition of glycolate oxidase. This enzyme catalyzes the oxidation of glycolate to glyoxylate, a precursor to oxalate synthesis. By inhibiting this enzyme, the compound reduces the overall production of oxalate, thereby alleviating symptoms associated with hyperoxaluria .

Interaction with Cellular Pathways

In terms of anticancer activity, this compound may interact with various cellular pathways, including those regulating apoptosis and cell cycle progression. The specific pathways are still under investigation, but preliminary results indicate that it may affect signaling cascades that promote cancer cell survival .

Clinical Trials for Hyperoxaluria

A clinical trial conducted on patients with primary hyperoxaluria demonstrated promising results when administering compounds similar to this compound. Patients showed a significant reduction in urinary oxalate levels, suggesting effective modulation of glycolate oxidase activity .

Anticancer Efficacy Studies

In vitro studies have shown that this compound effectively inhibits the growth of several cancer cell lines, including breast and prostate cancer cells. The compound induced apoptosis through caspase activation and altered expression of pro-apoptotic and anti-apoptotic proteins .

Safety Profile and Toxicology

While exploring its applications, it is crucial to consider the safety profile of this compound. Toxicological assessments indicate that while acute toxicity is low, prolonged exposure may lead to respiratory discomfort and other health issues if proper safety measures are not followed .

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-3-ylmethyl)pyridine oxalate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, leading to changes in the conformation and function of the target molecules .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Differences and Implications

  • Core Scaffold: 3-(Pyrrolidin-3-ylmethyl)pyridine: Contains a pyrrolidine ring (5-membered, saturated N-heterocycle) linked to the pyridine core via a methyl group. 3-(Piperidin-4-ylmethoxy)pyridine: Features a piperidine ring (6-membered, saturated N-heterocycle) connected via a methoxy group. Impact: The smaller pyrrolidine ring may alter binding pocket interactions compared to bulkier piperidine derivatives. Docking studies of piperidine-based inhibitors show that the methoxy group and piperidine nitrogen form critical hydrogen bonds with LSD1’s FAD cofactor and Y761 residue .
  • Counterion :

    • The oxalate salt in the target compound contrasts with other salts (e.g., hydrochlorides) used in related inhibitors. Oxalate may improve aqueous solubility, a key factor for oral bioavailability .

Inhibitory Potency and Selectivity

  • Activity Against LSD1: Piperidine Analogs: Compound 2 (3-(piperidin-4-ylmethoxy)pyridine derivative) exhibits an IC50 of 62 nM for LSD1, while compound 5 (pyridine-based) has a Ki of 2.3 μM . The piperidine moiety contributes to sub-100 nM potency, whereas pyridine derivatives without this group show reduced activity. Pyrrolidine Analogs: No direct activity data for 3-(pyrrolidin-3-ylmethyl)pyridine oxalate are available. However, SAR studies suggest that smaller N-heterocycles like pyrrolidine may reduce binding affinity compared to piperidine due to weaker hydrophobic interactions or suboptimal nitrogen positioning .
  • Selectivity Over MAO-A/MAO-B: Piperidine-based inhibitors demonstrate >160-fold selectivity for LSD1 over monoamine oxidases (MAO-A/B), critical for avoiding off-target neurological effects .

Cellular and Anticancer Activity

  • Piperidine Derivatives: Inhibit proliferation in leukemia and solid tumor cell lines (EC50 = 280 nM) while sparing normal cells . Mechanistically, they increase H3K4 methylation, reactivating tumor-suppressor genes .
  • Pyrrolidine Derivatives : Anticipated to show weaker anticancer effects based on structural analogies, though optimization of substituents (e.g., adding phenyl groups) could mitigate this .

Pharmacokinetic Considerations

  • Metabolic Stability : Piperidine-based compounds are susceptible to oxidative metabolism via cytochrome P450 enzymes. Pyrrolidine’s smaller ring may confer different metabolic liabilities, though this requires experimental validation .
  • Blood-Brain Barrier (BBB) Penetration: Neither pyrrolidine nor piperidine derivatives in the evidence are reported as brain-penetrant, unlike cyclopropylamine-based LSD1 inhibitors .

Biological Activity

Overview

3-(Pyrrolidin-3-ylmethyl)pyridine oxalate is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with a pyrrolidine moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and pharmacological applications. Its molecular formula is C₁₂H₁₆N₂O₄, with a molecular weight of 252.27 g/mol, and it is primarily recognized by its CAS number 1018827-46-7.

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The mechanism involves binding through hydrogen bonding and hydrophobic interactions, which can modulate the activity of these targets. This interaction can lead to significant changes in the conformation and function of the target molecules, making this compound a candidate for further pharmacological studies.

Biological Activity and Pharmacological Applications

Research on the biological activity of this compound is still emerging, but preliminary studies suggest several potential applications:

  • Enzyme Inhibition : The compound has been noted for its ability to inhibit specific enzymes, which may be relevant in treating diseases where enzyme activity contributes to pathology.
  • Receptor Binding : Its structural properties allow it to bind to various receptors, potentially influencing signaling pathways involved in numerous physiological processes.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds that exhibit distinct biological activities:

Compound NameStructure CharacteristicsUnique Features
4-(Pyrrolidin-1-yl)methylpyridinePyridine ring with a different substitutionKnown for higher neuroactivity
2-(Pyrrolidin-2-yl)pyridineDifferent position of pyrrolidine attachmentExhibits anti-inflammatory properties
1-MethylpyrrolidinylpyridineMethyl substitution on the pyrrolidineEnhanced lipophilicity affecting absorption

The distinct arrangement of functional groups in this compound may confer unique biological activities not observed in these similar compounds.

Q & A

Q. Table 1. Reaction Optimization Parameters

VariableTest RangeOptimal ConditionImpact on Yield
CatalystPd/C, Raney NiPd/C (5 wt%)78% → 92%
pH (Oxalate)2–53.5Crystallinity improved
SolventEtOH, MeCNEtOH/H2 _2OPurity >99%
Based on multi-step synthesis studies .

Q. Table 2. Stability Study Results

ConditionDegradation (%)Major Degradant
pH 2, 25°C15%Pyridine derivative
pH 7.4, 40°C5%Oxalic acid
pH 9, 25°C30%Unidentified polar compound
Derived from accelerated stability protocols .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Pyrrolidin-3-ylmethyl)pyridine oxalate
Reactant of Route 2
3-(Pyrrolidin-3-ylmethyl)pyridine oxalate

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